2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine

Beschreibung

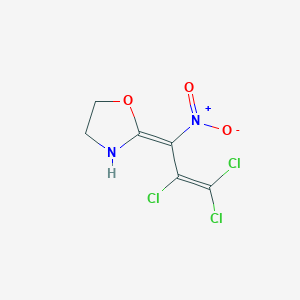

2-(2,3,3-Trichlor-1-nitro-allyliden)-oxazolidin ist eine chemische Verbindung mit der Summenformel C6H6Cl3N3O2. Sie zeichnet sich durch das Vorhandensein von Trichlor- und Nitrogruppen aus, die an eine Allyliden-Gruppierung gebunden sind, die wiederum mit einem Oxazolidin-Ring verbunden ist.

Eigenschaften

CAS-Nummer |

70265-22-4 |

|---|---|

Molekularformel |

C6H5Cl3N2O3 |

Molekulargewicht |

259.5 g/mol |

IUPAC-Name |

(2Z)-2-(2,3,3-trichloro-1-nitroprop-2-enylidene)-1,3-oxazolidine |

InChI |

InChI=1S/C6H5Cl3N2O3/c7-3(5(8)9)4(11(12)13)6-10-1-2-14-6/h10H,1-2H2/b6-4- |

InChI-Schlüssel |

SDLVBNSECJGOHA-XQRVVYSFSA-N |

Isomerische SMILES |

C1CO/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/N1 |

Kanonische SMILES |

C1COC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-(2,3,3-Trichlor-1-nitro-allyliden)-oxazolidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um Nitroso- oder andere Derivate mit höherem Oxidationszustand zu bilden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Trichlor-Gruppen können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile wie Ammoniak (NH3) oder Thiole (R-SH) werden unter basischen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroso-Derivaten.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Bildung von substituierten Oxazolidin-Derivaten.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(2,3,3-Trichlor-1-nitro-allyliden)-oxazolidin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trichlor- und Nitrogruppen spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann je nach ihrer Wechselwirkung mit den Zielmolekülen bestimmte Signalwege hemmen oder aktivieren. Detaillierte Studien zu seiner Bindungskinetik und molekularen Interaktionen sind unerlässlich, um seinen vollständigen Wirkmechanismus zu verstehen.

Wirkmechanismus

The mechanism of action of 2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The trichloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its interaction with the target molecules. Detailed studies on its binding kinetics and molecular interactions are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2,3,3-Trichlor-1-nitro-allyliden)-imidazolidin

- 2-(2,3,3-Trichlor-1-nitro-allyliden)-2,3-dihydro-1H-benzimidazol

Vergleich

Im Vergleich zu ähnlichen Verbindungen ist 2-(2,3,3-Trichlor-1-nitro-allyliden)-oxazolidin aufgrund des Vorhandenseins des Oxazolidinrings einzigartig, der ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für bestimmte Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.